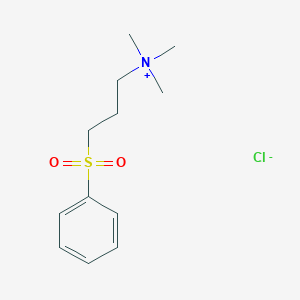
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride is a quaternary ammonium compound with a phenylsulfonyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of N,N,N-trimethyl-1-propanamine with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to ensure its purity and performance.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, altering the compound’s chemical properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while oxidation may produce sulfonic acid derivatives.
Scientific Research Applications
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane permeability and ion transport.
Medicine: Studied for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in formulations for detergents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the phenylsulfonyl group may interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride is unique due to its phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s surfactant capabilities and provides additional functional sites for chemical modifications, making it versatile for various applications.
Properties
CAS No. |
495406-20-7 |
|---|---|
Molecular Formula |
C12H20ClNO2S |
Molecular Weight |
277.81 g/mol |
IUPAC Name |
3-(benzenesulfonyl)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C12H20NO2S.ClH/c1-13(2,3)10-7-11-16(14,15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WGBBEXPELBLQLF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCS(=O)(=O)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


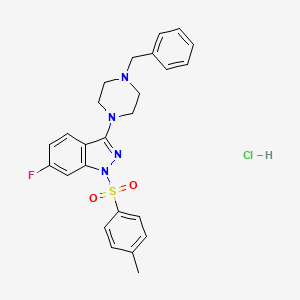
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

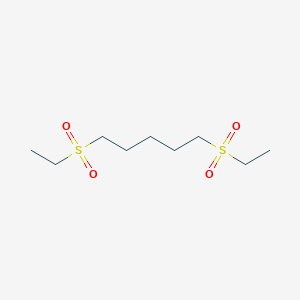
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
silane](/img/structure/B14246024.png)
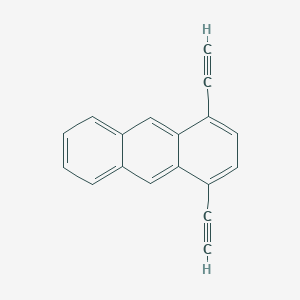
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
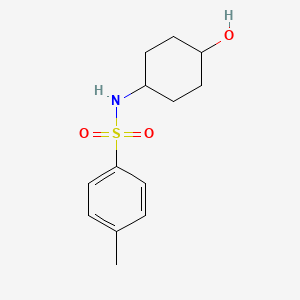
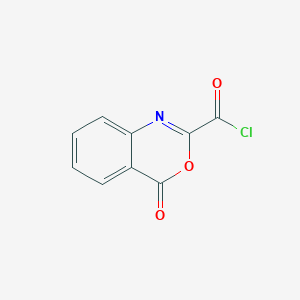
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
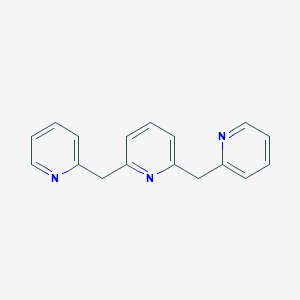
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
